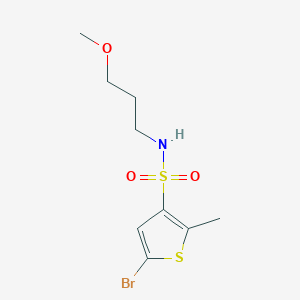![molecular formula C24H26N4O5 B14912814 1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid](/img/structure/B14912814.png)
1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C24H26N4O5 and a molecular weight of 450.48 g/mol . This compound is characterized by its unique structure, which includes a quinoxaline core, a phenylalanine residue, and a piperidine ring.
Méthodes De Préparation
The synthesis of 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the quinoxaline core. This is followed by the introduction of the phenylalanine residue and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include other quinoxaline derivatives and phenylalanine-containing molecules.
Propriétés
Formule moléculaire |
C24H26N4O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
1-[(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N4O5/c29-21-15-28(20-9-5-4-8-18(20)25-21)24(33)26-19(14-16-6-2-1-3-7-16)22(30)27-12-10-17(11-13-27)23(31)32/h1-9,17,19H,10-15H2,(H,25,29)(H,26,33)(H,31,32)/t19-/m0/s1 |
Clé InChI |
UULPFSJZLLWWIN-IBGZPJMESA-N |
SMILES isomérique |
C1CN(CCC1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)



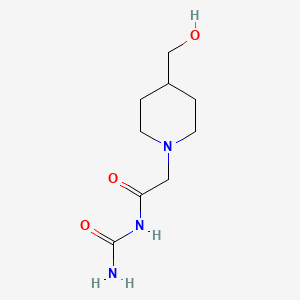
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)

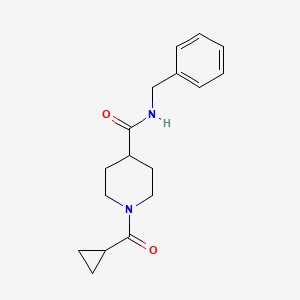

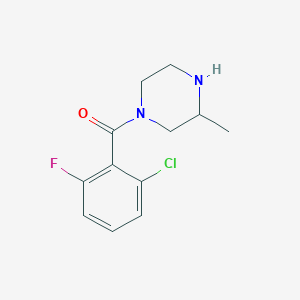
![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
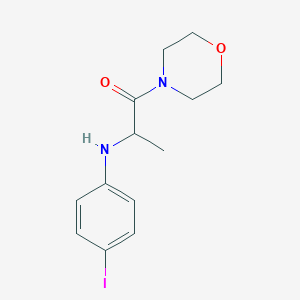
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
